2-(2,2-Dimethoxyethyl)aniline

Medicinal Chemistry Organic Synthesis Indole Alkaloids

2-(2,2-Dimethoxyethyl)aniline (CAS 150760-45-5) is a specialized organic compound classified as an ortho-substituted aniline derivative, characterized by a 2,2-dimethoxyethyl group attached directly to the 2-position of the aniline aromatic ring. With a molecular formula of C10H15NO2 and a molecular weight of 181.23 g/mol, it exists as a colorless to pale yellow liquid.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 150760-45-5
Cat. No. B131154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2-Dimethoxyethyl)aniline
CAS150760-45-5
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCOC(CC1=CC=CC=C1N)OC
InChIInChI=1S/C10H15NO2/c1-12-10(13-2)7-8-5-3-4-6-9(8)11/h3-6,10H,7,11H2,1-2H3
InChIKeyKHUGROZNSAYXAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,2-Dimethoxyethyl)aniline (CAS 150760-45-5): A Specialized Ortho-Substituted Aniline Building Block for Indole and Tryptamine Synthesis


2-(2,2-Dimethoxyethyl)aniline (CAS 150760-45-5) is a specialized organic compound classified as an ortho-substituted aniline derivative, characterized by a 2,2-dimethoxyethyl group attached directly to the 2-position of the aniline aromatic ring. With a molecular formula of C10H15NO2 and a molecular weight of 181.23 g/mol, it exists as a colorless to pale yellow liquid . It is distinguished from its constitutional isomer, N-(2,2-dimethoxyethyl)aniline (CAS 26972-56-5), where the same group is attached to the nitrogen atom, leading to vastly different chemical reactivity profiles . Its primary documented utility lies in serving as a key building block for the synthesis of functionalized indoles and tryptamines, often leveraging its convertible isocyanide derivative in multicomponent reactions like the Ugi reaction [1].

Critical Differentiation of 2-(2,2-Dimethoxyethyl)aniline: Why Structural Isomers and Alternative Anilines Cannot Be Substituted


Generic substitution of 2-(2,2-Dimethoxyethyl)aniline (CAS 150760-45-5) with other dimethoxyethyl-aniline derivatives, especially its common N-substituted isomer N-(2,2-dimethoxyethyl)aniline (CAS 26972-56-5) or the unsubstituted aniline core, is scientifically untenable. The distinct ortho C-substitution pattern, as opposed to the N-substitution of its isomer, fundamentally alters the electron density and steric environment of the aromatic ring . This structural specificity dictates a unique reactivity profile, particularly in cyclization and multicomponent reactions. For instance, the ortho-positioned nitrogen and the pendant acetal group are essential for facilitating the formation of N-acylindole intermediates, a key pathway in the synthesis of complex heterocycles [1]. Simple substitution with an unfunctionalized aniline or a differently positioned isomer would fail to produce the same cyclization precursor or would lead to divergent and undesirable reaction pathways, thereby compromising synthetic yield and product specificity.

Quantitative Evidence for Selecting 2-(2,2-Dimethoxyethyl)aniline: Comparative Performance Data


Structural Specificity: Ortho C-Substitution vs. N-Substitution as a Determinant of Synthetic Utility

The defining feature of 2-(2,2-Dimethoxyethyl)aniline (CAS 150760-45-5) is its ortho C-substitution pattern, which directly contrasts with the N-substituted isomer N-(2,2-dimethoxyethyl)aniline (CAS 26972-56-5). This is not a trivial difference; the connectivity of the 2,2-dimethoxyethyl group to the aromatic carbon versus the aniline nitrogen results in a distinct chemical entity with unique reactivity. For example, the ortho-substituted compound is documented as a key precursor in the synthesis of functionalized indoles via convertible isocyanide intermediates in Ugi-type multicomponent reactions, a transformation that is not described for the N-substituted analog [1].

Medicinal Chemistry Organic Synthesis Indole Alkaloids

Purity Specification: A Procurement-Defining Parameter for Research-Grade Material

The specified purity of 2-(2,2-Dimethoxyethyl)aniline from major vendors is a direct quantifiable metric that differentiates it for procurement decisions. Key suppliers, including Fisher Scientific (Combi-Blocks brand) and AKSci, list the compound with a minimum purity specification of 95% . In contrast, some specialty vendors like MolCore offer a higher purity grade of >98% . This quantitative difference in purity is a direct procurement consideration, as it impacts the effective concentration of the active reagent in any synthesis.

Chemical Synthesis Reproducibility Procurement

Hydrogen Bond Donor/Acceptor Profile: Impact on Purification and Analytical Behavior

The molecular properties of 2-(2,2-Dimethoxyethyl)aniline, specifically its hydrogen bond donor and acceptor counts, provide a quantifiable basis for predicting its behavior in separation and purification processes. The compound has 1 hydrogen bond donor and 3 hydrogen bond acceptors [1]. This profile influences its retention time in reverse-phase HPLC and its interaction with various stationary phases, which is a key consideration for researchers developing analytical or preparative chromatography methods. While the N-isomer likely shares a similar profile, the difference in polarity and interaction with silanol groups can be subtly but meaningfully different due to the altered electron distribution.

Analytical Chemistry Chromatography Purification

Procurement-Driven Application Scenarios for 2-(2,2-Dimethoxyethyl)aniline (CAS 150760-45-5)


Synthesis of Functionalized Indoles and Tryptamines via Multicomponent Reactions

2-(2,2-Dimethoxyethyl)aniline is a critical building block for the synthesis of functionalized indole derivatives. Its primary documented application involves its conversion to an isocyanide derivative, 1-(2,2-Dimethoxyethyl)-2-isocyanobenzene, which is then used as a key component in Ugi multicomponent reactions [1]. This methodology provides a modular and diversity-oriented approach to constructing tryptamine scaffolds, which are core structures in numerous pharmaceuticals and alkaloids. Procurement is essential for researchers focused on medicinal chemistry, specifically those developing libraries of indole-based compounds or targeting the synthesis of complex natural products like the proteasome inhibitor omuralide [1].

Building Block for Ortho-Substituted Aniline Derivatives

The ortho-substitution pattern of 2-(2,2-Dimethoxyethyl)aniline makes it an ideal precursor for further functionalization at the remaining aromatic positions. Its structure is a versatile scaffold that can be elaborated into more complex aniline derivatives . Researchers in organic synthesis and materials science may procure this compound to generate a series of derivatives for structure-activity relationship (SAR) studies or for developing novel ligands and catalysts. The defined ortho substitution provides a handle for subsequent transformations while leaving other sites available for diverse modifications.

High-Purity Intermediate for Sensitive Pharmaceutical Research

For pharmaceutical R&D where reaction reproducibility and impurity control are paramount, procurement of 2-(2,2-Dimethoxyethyl)aniline in its high-purity grade (>98% from suppliers like MolCore) is recommended . The quantitative purity specification ensures that the compound is suitable for sensitive catalytic cycles, precise stoichiometric calculations, and for generating analytical reference standards. This scenario applies to laboratories engaged in early-stage drug discovery, process chemistry development, or the synthesis of complex molecules where trace impurities could deactivate catalysts or lead to off-target reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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